Product packaging for Furo[2,3-d]pyrimidine-2-methanamine(Cat. No.:)

Furo[2,3-d]pyrimidine-2-methanamine

Cat. No.: B12859684
M. Wt: 149.15 g/mol
InChI Key: YHJIVTOLJBHGCN-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidine-2-methanamine (CAS 1493723-11-7) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a fused furopyrimidine ring system, a structure recognized as a privileged scaffold in the design of biologically active molecules. The primary amine group at the 2-position provides a versatile handle for synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The core furo[2,3-d]pyrimidine structure is of substantial research interest due to its wide range of reported pharmacological activities. Derivatives of this heterocyclic system have been investigated as potential anticancer agents , with studies showing potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy . Furthermore, the furo[2,3-d]pyrimidine motif serves as a key precursor in the synthesis of novel Schiff base metal complexes that are being explored for targeting amyloid-β aggregation in neurodegenerative diseases like Alzheimer's . This compound also demonstrates relevance in infectious disease research, with some synthesized analogs exhibiting promising antibacterial properties . Its mechanism of action is typically dependent on the final derived structure, often involving critical interactions with enzyme active sites, such as in kinase inhibition, or through metal chelation to modulate peptide aggregation. Supplied with a minimum purity of ≥95%, this product is ideal for lead optimization, heterocyclic chemistry exploration, and developing new therapeutic candidates. Researchers will find it valuable for projects in oncology, neurology, and antimicrobial development. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B12859684 Furo[2,3-d]pyrimidine-2-methanamine

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-d]pyrimidin-2-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-6-9-4-5-1-2-11-7(5)10-6/h1-2,4H,3,8H2

InChI Key

YHJIVTOLJBHGCN-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC(=NC=C21)CN

Origin of Product

United States

The Significance of the Furo 2,3 D Pyrimidine Scaffold in Medicinal Chemistry

The Furo[2,3-d]pyrimidine (B11772683) scaffold is a privileged structure in drug discovery, largely owing to its structural similarity to purines, which are fundamental components of DNA and RNA. This bioisosteric relationship allows compounds containing this scaffold to interact with biological targets that typically bind purines, such as protein kinases. researchgate.netconnectjournals.com The versatility of the furo[2,3-d]pyrimidine ring system allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets. nih.gov

An Overview of Fused Pyrimidine Heterocycles in Biological Research

Fused pyrimidine (B1678525) heterocycles, a broad class that includes the Furo[2,3-d]pyrimidines, are of significant interest in biological research and drug development. connectjournals.com These compounds are integral to the structure of essential biological molecules like nucleic acids, with pyrimidines such as cytosine, thymine, and uracil (B121893) being fundamental building blocks of DNA and RNA. connectjournals.com

The fusion of a pyrimidine ring with other heterocyclic systems, such as furan (B31954), pyrrole, or thiazole, gives rise to a diverse range of compounds with a wide spectrum of biological activities. connectjournals.com These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. arkat-usa.org The therapeutic potential of fused pyrimidines stems from their ability to interact with a variety of enzymes and receptors within the body. connectjournals.com

The Scope of Research on Furo 2,3 D Pyrimidine 2 Methanamine Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the furo[2,3-d]pyrimidine ring system can be broadly categorized into several key strategies, including the elaboration of pre-existing pyrimidine or furan rings, and convergent one-pot or multi-component reactions.

Synthesis from Pyrimidine Precursors

A predominant strategy for synthesizing furo[2,3-d]pyrimidines involves the annulation of a furan ring onto a pyrimidine precursor. This approach often utilizes appropriately substituted pyrimidines that can undergo cyclization to form the fused heterocyclic system.

One common method starts with barbituric or thiobarbituric acid derivatives. For instance, the reaction of 1,3-dimethylbarbituric acid with aryl(or heteroaryl)glyoxal monohydrates and alkyl isocyanides in the presence of a catalyst like ZrOCl₂·8H₂O can produce 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This reaction proceeds through a Knoevenagel condensation followed by a Michael-type addition and subsequent intramolecular heteroannulation. nih.gov

Another approach involves the condensation of 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-chloroketone. nih.gov This reaction can yield both furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, with the product distribution being sensitive to reaction conditions such as temperature and time. nih.gov For example, reacting 2,4-diamino-6-hydroxypyrimidine with a suitable α-chloroketone in DMF at 40-45°C for three days can produce the desired furo[2,3-d]pyrimidine derivative. nih.gov

Furthermore, 5-alkynylpyrimidine derivatives can serve as precursors. These compounds can undergo a 5-endo-dig cyclization, promoted by a palladium catalyst or a base, to yield the corresponding furo[2,3-d]pyrimidines. researchgate.net

Annulation Strategies on Furan Rings

While less common, it is also possible to construct the pyrimidine ring onto a pre-existing furan moiety. This typically involves a furan derivative bearing functional groups at the 2- and 3-positions that are suitable for pyrimidine ring formation. For example, ethyl 3-amino-5-phenylfuran-2-carboxylate can be cyclized with reagents like thiourea, aniline, or carbon disulfide to form phenylfuro[3,2-d]pyrimidine derivatives. researchgate.net

A notable example of furan ring annulation involves the reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones, which proceeds through the formation of an ortho-alkynyl quinone methide, 1,4-conjugate addition, regioselective 5-exo-dig annulation, and a 1,3-H shift to form furo[3,2-c]pyran-4-ones. researchgate.net While not directly forming furo[2,3-d]pyrimidines, this strategy highlights the versatility of furan annulation in creating related fused systems.

One-Pot and Multi-Component Reaction Pathways

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furo[2,3-d]pyrimidines from simple starting materials in a single synthetic operation. nih.govorgchemres.org

A notable three-component reaction involves the condensation of an alcohol, N,N'-dimethylbarbituric acid, and an isocyanide. orgchemres.org In this process, the alcohol is oxidized in situ to an aldehyde, which then participates in the MCR to afford furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in good yields. orgchemres.org Another efficient one-pot, three-component synthesis involves the reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides catalyzed by ZrOCl₂·8H₂O in water. nih.govnih.gov This method is environmentally friendly and provides regioselective synthesis of novel furo[2,3-d]pyrimidines. nih.govnih.gov

Furthermore, a palladium-catalyzed three-component synthesis has been developed from β-ketodinitriles, boronic acids, and aldehydes, leading to the formation of 2,4,6-triarylfuro[2,3-d]pyrimidines. acs.org This reaction involves the concurrent construction of the furo-pyrimidine core through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds. acs.org Indium(III) chloride has also been shown to be an effective catalyst in a multi-component domino Knoevenagel/hetero-Diels-Alder reaction of aromatic aldehydes with 1,3-dimethylbarbituric acid and ethyl vinyl ether or 2,3-dihydrofuran (B140613) to synthesize novel fused pyrimidines. beilstein-journals.orgbeilstein-journals.org

Reaction Type Reactants Catalyst/Conditions Product Reference
Three-ComponentAlcohols, N,N'-dimethylbarbituric acid, IsocyanidesT3P/DMSOFuro[2,3-d]pyrimidine-2,4(1H,3H)-diones orgchemres.org
Three-ComponentAryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, Alkyl isocyanidesZrOCl₂·8H₂O, Water, 50°C5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones nih.govnih.gov
Three-Componentβ-Ketodinitriles, Boronic acids, AldehydesPd(II) catalyst2,4,6-Triarylfuro[2,3-d]pyrimidines acs.org
Multi-Component DominoAromatic aldehydes, 1,3-Dimethylbarbituric acid, Ethyl vinyl ether/2,3-dihydrofuranInCl₃Pyrano[2,3-d]pyrimidines and Furopyrano[2,3-d]pyrimidines beilstein-journals.orgbeilstein-journals.org

Stereoselective Synthesis of Furo[2,3-d]pyrimidine Frameworks

The stereoselective synthesis of furo[2,3-d]pyrimidines is crucial for developing chiral compounds with specific biological activities. A notable method involves the thermal rearrangement of spirocyclic barbiturates. rsc.orgrsc.org Specifically, the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100°C leads to the formation of furo[2,3-d]pyrimidines in good yields. rsc.orgrsc.org NMR and single-crystal X-ray diffraction analysis have confirmed the stereoselective formation of (5R,6R) isomers through this rearrangement. rsc.orgrsc.org

Catalytic Systems in Furo[2,3-d]pyrimidine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of furo[2,3-d]pyrimidines. Various catalytic systems, particularly those based on transition metals, have been employed to facilitate key bond-forming reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the furo[2,3-d]pyrimidine scaffold. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful. nih.govscirp.org

A series of novel 5-alkynyl- and furo[2,3-d]pyrimidine derivatives have been synthesized using the Sonogashira cross-coupling reaction. researchgate.net This reaction, performed under both conventional and microwave conditions, provides good to excellent yields. The resulting 5-alkynylpyrimidine derivatives can then undergo a palladium-catalyzed or base-promoted 5-endo-dig cyclization to furnish the furo[2,3-d]pyrimidine ring system. researchgate.net

In a different approach, a palladium/copper-cocatalyzed method based on Sonogashira cross-coupling followed by an intramolecular 5-endo-dig ring closure has been used to generate novel 6-alkylfuro[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids. nih.gov Furthermore, a flexible synthesis of novel 5,6-substituted furo[2,3-d]pyrimidines has been achieved via the Pd-catalyzed cyclization of alkynylpyrimidinols with aryl iodides. researchgate.net A three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes has also been developed using a Pd(II) catalyst. acs.org

Reaction Catalyst System Key Transformation Reference
Sonogashira Coupling & CyclizationPalladium/CopperFormation of 5-alkynylpyrimidines followed by 5-endo-dig cyclization researchgate.netnih.gov
Cyclization of AlkynylpyrimidinolsPalladiumReaction with aryl iodides to form 5,6-substituted furo[2,3-d]pyrimidines researchgate.net
Three-Component SynthesisPd(II)Reaction of β-ketodinitriles, boronic acids, and aldehydes acs.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles like furo[2,3-d]pyrimidines. tandfonline.com These reactions offer milder conditions and a broad substrate scope. tandfonline.com

One notable application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key step in the synthesis of various hybrid molecules. mdpi.comtandfonline.com For instance, the synthesis of pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives has been achieved using Cu(II) salts as catalysts. mdpi.com While these reactions can be slow, the use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields. mdpi.com

Researchers have developed a simple and environmentally friendly copper-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comtandfonline.com This approach avoids the use of more expensive and toxic palladium catalysts. tandfonline.com Furthermore, copper(I) iodide (CuI) in the presence of a base like cesium carbonate has been utilized for C-N coupling reactions in the synthesis of indole-fused quinazolinones, a reaction also applicable to related heterocyclic systems. nih.gov The use of copper triflate (Cu(OTf)2) has also been reported to catalyze multicomponent reactions for producing polysubstituted furoquinoxalines under microwave irradiation, demonstrating the versatility of copper catalysts in synthesizing complex heterocyclic structures. nih.gov

In some cases, additives can facilitate copper-catalyzed C-N coupling. For example, silver benzoate (B1203000) has been used in conjunction with a CuI catalyst and a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand to achieve useful yields in the coupling of iodo-heterocycles with aromatic nitrogen heterocycles. nih.gov

Heterogeneous Catalysis in Furo[2,3-d]pyrimidine Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, which aligns with the principles of green chemistry. researchgate.net In the context of furo[2,3-d]pyrimidine synthesis, various heterogeneous catalysts have been employed to improve efficiency and sustainability.

Nanostructured palladium pyrophosphate (Na2PdP2O7) has been utilized as a heterogeneous catalyst in a one-pot Sonogashira-heterocyclization protocol for the synthesis of furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids. nih.gov This marks a novel application of this type of catalyst in this specific synthesis. nih.gov

Metal-Organic Frameworks (MOFs) are another class of heterogeneous catalysts gaining traction due to their high porosity, large surface area, and tunable catalytic sites. researchgate.net While specific examples for furo[2,3-d]pyrimidine synthesis are emerging, their successful application in the synthesis of related pyrimidine derivatives, such as pyran scaffolds, highlights their potential. researchgate.netnih.gov For instance, iron-based nanoparticles like Fe3O4-@poly(vinyl alcohol) have been used for the synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov Similarly, nano-Fe3O4@APTES@Isatin-SO3H and CoFe2O4@FA-Er have been employed as efficient heterogeneous catalysts for related multicomponent reactions. nih.gov

Zirconyl chloride octahydrate (ZrOCl2·8H2O) has been shown to be an effective and reusable catalyst for the one-pot, three-component synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This method offers a green and regioselective approach to these compounds. nih.gov

Green Chemistry Principles in Furo[2,3-d]pyrimidine Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rasayanjournal.co.in This involves the use of safer solvents, reusable catalysts, and energy-efficient methods like microwave and ultrasound irradiation. rasayanjournal.co.in

One-pot, multi-component reactions (MCRs) are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.govrasayanjournal.co.in The synthesis of novel drug-like furo[2,3-d]pyrimidines has been achieved through a green and efficient one-pot three-component reaction catalyzed by ZrOCl2·8H2O. nih.gov This reaction proceeds with high regioselectivity and utilizes environmentally benign reagents. nih.gov

The use of greener solvents is another key aspect. Water has been employed as a solvent in the catalyst-free synthesis of certain furo[2,3-d]pyrimidines. acs.org Glycerol-water mixtures have also been explored as a green medium for the synthesis of related pyrido[2,3-d]pyrimidines. researchgate.net Furthermore, solvent-free synthesis methods, often assisted by microwaves, offer a clean and efficient route to pyrimidine derivatives, yielding pure products with simple workup procedures. rasayanjournal.co.inresearchgate.net

Mechanochemical synthesis, such as ball milling, represents an environmentally friendly, solvent-free approach. This technique has been successfully applied to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing hybrids of nucleobases and L-ascorbic acid, demonstrating its superiority in terms of sustainability, reaction rate, and yield over classical methods. tandfonline.com

Mechanistic Investigations of Furo[2,3-d]pyrimidine Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, a plausible mechanism has been proposed. researchgate.net

In copper-catalyzed reactions, the precise role of the catalyst is a key area of investigation. Computational analysis has been used to elucidate the kinetic and thermodynamic aspects of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and to identify the mechanistic role of the copper catalyst. mdpi.com For instance, in the copper-catalyzed synthesis of 1,2,4-triazoles, a proposed mechanism involves the activation of aryl nitrile by Cu(OAc)2, followed by reaction with an amine to form an imidamide intermediate. nih.gov

In the synthesis of furo[2,3-d]pyrimidine derivatives from barbiturate-based olefins and ethyl acetoacetate, a one-pot cascade reaction proceeds through a regioselective pathway. acs.org Similarly, the formation of certain furo[3,2-d]pyrimidines has been observed to occur through a mechanistically interesting 'dimerization' process involving a benzoin (B196080) addition as a key step. researchgate.netresearchgate.net

The mechanism for the formation of certain substituted furo[2,3-d]pyrimidines involves a [1+4] cycloaddition reaction between ethylene (B1197577) ether-based N,N-dimethylbenzylidenebarbituric acid and alkyl isocyanides. researchgate.net In the synthesis of isoxazole-linked imidazo[1,2-a]azines, the reaction proceeds through the formation of one C-C bond and three C-N bonds in a cascade process. beilstein-journals.org

Further mechanistic studies, including the use of in-situ monitoring techniques, are vital for gaining a deeper understanding of the complex transformations involved in the synthesis of furo[2,3-d]pyrimidine derivatives. tandfonline.com

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the furo[2,3-d]pyrimidine core has a profound impact on the resulting compound's biological activity. Researchers have systematically altered various parts of the molecule, including the furan ring, the pyrimidine ring, and the exocyclic amine moiety, to probe their influence on potency and selectivity against various biological targets, such as protein kinases. nih.gov

The furan portion of the furo[2,3-d]pyrimidine scaffold, specifically at the C-5 and C-6 positions, is a key area for modification to enhance biological activity. Studies have shown that the nature of the groups at these positions significantly influences the inhibitory potency of the derivatives.

For instance, in a series of compounds designed as Akt1 kinase inhibitors, modifications at the C-5 and C-6 positions were critical for activity. A hit compound with phenyl groups at these positions showed an initial IC50 value of 83 μM. Subsequent investigation into different aryl and heteroaryl groups revealed that introducing thienyl groups at both C-5 and C-6 positions led to a significant improvement in potency against Akt1 kinase compared to the original phenyl groups or furyl groups. One of the most potent compounds in this series, featuring a 2-thienyl group at C-5 and a methyl group at C-6, demonstrated an IC50 of 24 μM. nih.gov

Similarly, research on PI3K/AKT dual inhibitors highlighted the importance of these positions. nih.gov One derivative, with 2-thienyl and methyl groups at C-5 and C-6 respectively, was noted for its strong inhibitory activity against AKT-1 kinase. nih.gov Another study found that furo[2,3-d]pyrimidine-based chalcones with halogen substituents on a phenyl ring attached to the core structure demonstrated potent anti-proliferative activity against numerous cancer cell lines. rsc.org Specifically, compounds with these halogenated phenyl groups showed mean GI50 values as low as 1.23 μM. rsc.org The presence of bulky aryl groups, such as 4-methoxyphenyl (B3050149) groups, at the C-5 and C-6 positions has also been explored in compounds investigated as kinase inhibitors. ontosight.aiontosight.ai

Compound/ModificationTargetActivity (IC50)Source
Phenyl groups at C-5/C-6Akt1 Kinase83 μM
2-Thienyl group at C-5, Methyl group at C-6Akt1 Kinase24 μM nih.gov
Halogen-substituted phenyl groupsNCI 59 Cell LineGI50 = 1.23 μM rsc.org

The pyrimidine ring offers several positions for substitution, with the C2 and C4 positions being particularly significant for modulating biological activity. The amino group at the C4 position is a common feature in many active derivatives, and its modification can fine-tune potency. nih.govresearchgate.net

In the development of inhibitors for the deubiquitinase USP1/UAF1, SAR studies revealed the importance of the substituent at the C2 position of a pyrimidine core. acs.org Replacing a trifluoromethyl (CF3) group on a C2-phenyl ring with an isopropyl group resulted in a six-fold improvement in potency, yielding a compound with an IC50 of 180 nM. acs.org However, further changes to the isopropyl group, such as fluorination, led to a decrease in potency. acs.org Other substitutions on the C2-phenyl ring, including small alkyl groups like methyl and ethyl, maintained comparable activity to the original CF3-containing compound. acs.org

The C4 position is also crucial. The attachment of an amino group (4-amino) is a common structural motif in potent glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. nih.govresearchgate.net Modifications to this amine, for example, by introducing a (4-(pyridin-3-yl)phenyl)methanamine, were well-tolerated and led to compounds with IC50 values around 1.1 μM for USP1/UAF1 inhibition. acs.org Further exploration of heteroaromatic core scaffolds, including replacing the pyrimidine with a furan ring, also yielded potent compounds. acs.org

PositionModificationTargetActivity (IC50)Source
C2-Phenyl2-CF3USP1/UAF1~1.08 μM acs.org
C2-Phenyl2-IsopropylUSP1/UAF1180 nM acs.org
C2-Phenyl2-MethylUSP1/UAF1Comparable to 2-CF3 acs.org
C44-(pyridin-3-yl)benzylamineUSP1/UAF11.1 μM acs.org
C44-(pyridin-4-yl)benzylamineUSP1/UAF11.9 μM acs.org

The amine group, often found at the C2 or C4 position of the pyrimidine ring, serves as a critical interaction point with biological targets and a key site for synthetic modification. Substitutions on this amine moiety can significantly affect the compound's properties, including solubility and membrane permeability. ontosight.ai

For instance, attaching a morpholinoethyl group can enhance a compound's solubility and its ability to interact with biological targets. ontosight.ai In the context of USP1/UAF1 inhibitors, substituting the C4-amine with a benzyl (B1604629) group was a key step. acs.org Further modifications to this benzyl group allowed for exploration of the SAR. Attaching a pyridine (B92270) ring to the benzyl group at either the 3- or 4-position resulted in potent inhibitors with IC50 values of 1.1 µM and 1.9 µM, respectively. acs.org This demonstrated that the terminal part of the amine substituent could be varied to optimize activity.

In other examples, an aminopropanol (B1366323) chain was attached at the C4 position of the furo[2,3-d]pyrimidine core. ontosight.ai This type of substitution, containing both amino and hydroxyl groups, can influence the compound's pharmacokinetic properties and its potential to form hydrogen bonds with target proteins. ontosight.ai

Stereochemical Considerations in Furo[2,3-d]pyrimidine Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can impact the binding of furo[2,3-d]pyrimidine derivatives to their biological targets. Even subtle changes in the spatial orientation of substituents can lead to significant differences in biological potency.

SAR studies have shown that the precise placement of functional groups on the scaffold is crucial. For example, in a series of pyrimidine-based inhibitors, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a three-fold decrease in potency (from an IC50 of 70 nM to 210 nM). acs.org This highlights the sensitivity of the target's binding pocket to the specific location of even small alkyl groups. The 5,6-dimethyl derivative was also well-tolerated, suggesting that occupancy of both positions is possible, but the individual contribution of each position is distinct. acs.org These findings underscore the importance of stereochemical and positional isomerism in the design of potent enzyme inhibitors.

Rational Design Strategies for Enhanced Furo[2,3-d]pyrimidine Activity

The development of potent and selective furo[2,3-d]pyrimidine derivatives often relies on rational design strategies, which use structural information about the target protein to guide the synthesis of new compounds. nih.govresearchgate.net These approaches include bioisosteric replacement, structure-based design using molecular docking, and fragment-based drug design. nih.govrsc.orgnih.gov

One common strategy is bioisosteric modification, where a functional group in a known inhibitor is replaced with another group that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. rsc.org For example, in the design of PI3K/AKT inhibitors, the pyrimidine moiety of a known inhibitor was replaced with a 1,3,4-thiadiazole pharmacophore to create novel furo[2,3-d]pyrimidine hybrids. nih.gov Another strategy involved a ring-opening approach, where the morpholino ring of a reference inhibitor was replaced with more flexible acetyl or ethyl carboxylate groups to improve interactions with key amino acids in the target's binding site. nih.gov

Molecular docking studies are frequently used to predict how a designed compound will bind to its target enzyme, providing insights into potential interactions. nih.govrsc.org This computational method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, that contribute to affinity. nih.gov For example, docking studies of a potent PI3K/AKT inhibitor revealed an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites, rationalizing its high activity. nih.govrsc.org These insights can then be used to design the next generation of compounds with enhanced activity. nih.gov

Biological Target Identification and Mechanistic Studies of Furo 2,3 D Pyrimidine Derivatives

Kinase Inhibition Profiles

The furo[2,3-d]pyrimidine (B11772683) core has proven to be a privileged structure for targeting various families of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. mdpi.com

Derivatives of the furo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. These kinases are key regulators of the innate immune response, and their overexpression is linked to cancer progression and therapeutic resistance.

One study identified a furo[2,3-d]pyrimidine-based compound as a pan-TAM inhibitor. google.com Structural biology studies were conducted to understand the binding mechanisms and to guide the design of more selective inhibitors. google.comnih.gov For instance, the introduction of a long N,N-dimethylethanamine moiety at a specific position of the molecule resulted in a significant decrease in Tyro3 activity, thereby enhancing selectivity for MerTK. nih.gov The inhibitory activities of a representative furo[2,3-d]pyrimidine derivative against MerTK and Tyro3 are detailed below.

CompoundMerTK IC50 (nM)Tyro3 IC50 (nM)Selectivity Index (Tyro3/MerTK)
Compound 1Data not specifiedData not specifiedData not specified

Table 1: Inhibition of MerTK and Tyro3 by a Furo[2,3-d]pyrimidine-Based Derivative. The selectivity index (SI) is calculated as the ratio of the IC50 for Tyro3 to the IC50 for MerTK. nih.gov

Furo[2,3-d]pyrimidines have demonstrated significant inhibitory activity against a panel of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. researchgate.net Disrupting multiple RTK pathways is a key strategy to enhance therapeutic efficacy and overcome resistance. researchgate.net

Studies on 5-methyl-furo[2,3-d]pyrimidine derivatives revealed potent, single-digit nanomolar inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netnih.gov Certain analogues also showed potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), with activities comparable to or better than the multi-kinase inhibitor sunitinib. researchgate.net For example, the N⁴-Me-4′-N,N-diMe analog 10 was identified as the most potent EGFR kinase inhibitor in its series with an IC₅₀ of 3.1 nM. researchgate.net Furthermore, a novel class of furo[2,3-d]pyrimidines was discovered to be potent dual inhibitors of Tie-2 and VEGFR2, with one of the most active compounds showing inhibitory concentrations below 3 nM for both kinases. nih.gov The development of these multi-targeted agents highlights the scaffold's potential for creating single agents that can combat cancer through various mechanisms. researchgate.net

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)
Compound 1 (N⁴-Me, 4'-OMe)564722
Compound 6 (N⁴-Me, 4'-F)6.24129
Compound 7 (N⁴-Me, 4'-Cl)4.52836
Compound 10 (N⁴-Me, 4'-NMe₂)3.13718
Erlotinib1.1Not DeterminedNot Determined
Sunitinib>1000090150

Table 2: Receptor Tyrosine Kinase (RTK) Inhibitory Activities of Selected 5-Methyl-furo[2,3-d]pyrimidine Derivatives. researchgate.net

The furo[2,3-d]pyrimidine scaffold and its close isosteres have been investigated as inhibitors of kinases that regulate the cell cycle, a fundamental process that is invariably deregulated in cancer.

Specifically, the replacement of a pyrrolopyrimidine core with a furopyrimidine scaffold has resulted in compounds with potent inhibitory activity against Cyclin-Dependent Kinase 4 and 6 (CDK4/6). semanticscholar.org One such derivative showed IC₅₀ values of 5.67 nM and 5.09 nM against CDK4/6, demonstrating the potential of this scaffold in targeting the G1-S phase transition of the cell cycle. semanticscholar.org

While direct inhibition of Wee-1 kinase by furo[2,3-d]pyrimidines is less documented, the closely related pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to design potent Wee1 inhibitors. ekb.eg Wee1 is a critical gatekeeper of the G2/M checkpoint, preventing entry into mitosis. mdpi.com Similarly, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Monopolar spindle 1 (Mps1), a key kinase in the spindle assembly checkpoint. researchgate.netrsc.orgbohrium.com One such Mps1 inhibitor, compound 12, demonstrated an IC₅₀ of 29 nM and impeded the proliferation of breast cancer cell lines. researchgate.netbohrium.com These findings on related scaffolds suggest that the broader fused pyrimidine (B1678525) family is a viable starting point for developing inhibitors against various cell cycle kinases.

Target KinaseScaffoldKey FindingsIC50 (nM)
CDK4/6FuropyrimidinePotent inhibition with good selectivity over CDK2. semanticscholar.org5.09 - 5.67
Wee-1Pyrrolo[2,3-d]pyrimidineDesigned as potent and selective Wee1 kinase inhibitors. ekb.egData not specified
Mps17H-pyrrolo[2,3-d]pyrimidinePotent inhibition of Mps1, suppressed tumor growth in vivo. bohrium.com29

Table 3: Cell Cycle Kinase Inhibition by Furo[2,3-d]pyrimidine and Related Scaffolds.

Tubulin Targeting Mechanisms

In addition to kinase inhibition, a significant antitumor mechanism for certain furo[2,3-d]pyrimidine derivatives is the targeting of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, structure, and transport. semanticscholar.org

Several 4-substituted 5-methyl-furo[2,3-d]pyrimidine derivatives have been identified as potent microtubule depolymerizing agents. semanticscholar.orgekb.eg These compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The resulting mitotic arrest leads to cell death.

In cellular assays, compounds such as the N-Me analogue (Compound 3) showed potent microtubule depolymerization effects, comparable to or exceeding that of established agents like combretastatin (B1194345) A-4 (CA-4). semanticscholar.org The activity was found to be sensitive to substitution on the scaffold; for instance, the N⁴-desmethyl precursor was inactive, highlighting the importance of the N⁴-alkyl substitution for the microtubule-targeting activity. semanticscholar.org

The mechanism of microtubule depolymerization by these furo[2,3-d]pyrimidine derivatives involves their direct binding to tubulin. semanticscholar.org Docking studies and experimental data have confirmed that these compounds bind at the colchicine (B1669291) binding site, located on β-tubulin at the interface between the α- and β-tubulin heterodimers. semanticscholar.org

Compounds that potently depolymerize microtubules also effectively inhibit tubulin assembly in cell-free assays and compete with radiolabeled colchicine for binding to tubulin. semanticscholar.org This indicates a shared mechanism with other colchicine-site binding agents. The ability of these compounds to bind to this specific site makes them effective against cancer cells, including those that have developed resistance to other classes of microtubule-targeting agents like the taxanes and vinca (B1221190) alkaloids. ekb.eg

CompoundDescriptionTubulin Assembly Inhibition IC50 (µM)Inhibition of [³H]colchicine Binding (% at 5 µM)
Compound 3N⁴-Me, 4'-OMe2.1 ± 0.167 ± 2
Compound 4N⁴-Et, 4'-OMe1.5 ± 0.163 ± 3
Compound 6N⁴-Pr, 4'-OMe1.6 ± 0.166 ± 1
Compound 7N⁴-Bu, 4'-OMe1.5 ± 0.164 ± 4
Combretastatin A-4 (CA-4)Reference Agent1.5 ± 0.165 ± 1

Table 4: Tubulin-Targeting Activities of 4-Substituted 5-Methyl-furo[2,3-d]pyrimidines. semanticscholar.org

Mechanisms of Drug Resistance in Tubulin-Targeting Furo[2,3-d]pyrimidines

While research has focused on the efficacy of Furo[2,3-d]pyrimidine derivatives, understanding potential mechanisms of drug resistance is crucial for their development as therapeutic agents. Studies have shown that certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines can circumvent known mechanisms of resistance that affect other microtubule-targeting agents. researchgate.netnih.govacs.orgnih.govacs.org Specifically, these compounds have been effective against cell lines that exhibit P-glycoprotein (Pgp) mediated drug resistance, a common mechanism that limits the efficacy of drugs like paclitaxel, docetaxel, and the vinca alkaloids. researchgate.netnih.govacs.orgnih.govacs.org Furthermore, they have shown activity in cells with βIII-tubulin mediated drug resistance. researchgate.netnih.govacs.orgnih.govacs.org However, the specific mechanisms by which cancer cells might develop resistance to these Furo[2,3-d]pyrimidine derivatives themselves are still an area of ongoing investigation.

Antifolate Activity and Dihydrofolate Reductase (DHFR) Inhibition

A significant area of investigation for Furo[2,3-d]pyrimidine derivatives has been their role as antifolates, primarily through the inhibition of dihydrofolate reductase (DHFR). ontosight.ainih.govacs.orgacs.orgnih.gov DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and pyrimidines necessary for DNA synthesis and cell proliferation. researchgate.net By inhibiting DHFR, these compounds can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis. ontosight.ai

Both classical and nonclassical Furo[2,3-d]pyrimidine antifolates have been synthesized and evaluated. nih.govacs.org Classical analogues, which typically contain a p-aminobenzoyl-L-glutamate side chain, have demonstrated moderate to good DHFR inhibitory activity, with some compounds showing IC50 values in the 10⁻⁶ to 10⁻⁸ M range. nih.gov For instance, N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid and its N-9 methyl analogue have been identified as potent DHFR inhibitors. nih.gov These classical analogues have been shown to utilize the reduced folate/methotrexate transport system and their mechanism of action is critically dependent on poly-γ-glutamylation. nih.gov

Some Furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of both DHFR and thymidylate synthase (TS), another key enzyme in the folate pathway. nih.gov For example, N-{4-[(2,4-diamino-5-methyl-furo[2,3-d]pyrimidin-6-yl)thio]-benzoyl}-l-glutamic acid is the first reported 2,4-diamino furo[2,3-d]pyrimidine classical antifolate with inhibitory activity against both human DHFR and human TS. nih.gov This compound also displayed remarkable selectivity for DHFR from pathogens like Pneumocystis carinii and Mycobacterium avium over the mammalian enzyme. nih.gov

Compound ClassTarget Enzyme(s)Potency (IC50)Key Findings
Classical Furo[2,3-d]pyrimidine AntifolatesDHFR10⁻⁶–10⁻⁸ MUtilize reduced folate/MTX-transport system; activity dependent on poly-γ-glutamylation.
Nonclassical Furo[2,3-d]pyrimidine AntifolatesDHFR> 3 x 10⁻⁵ MMarginally active or inactive.
Dual DHFR/TS InhibitorsDHFR, TSNanomolar (for pathogen DHFR)Shows dual inhibitory activity and selectivity for pathogen enzymes.

Antiviral Mechanisms

Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of antiviral agents, exhibiting potent activity against a range of DNA and RNA viruses. acs.orgresearchgate.net

Inhibition of Viral Replication (e.g., Varicella-Zoster Virus, Human Cytomegalovirus, Bovine Viral Diarrhea Virus)

Bicyclic furo[2,3-d]pyrimidine nucleoside analogues have demonstrated highly potent and selective inhibition of Varicella-Zoster Virus (VZV) replication. nih.gov Compounds such as Cf 1742 and Cf 1743 inhibit both laboratory and clinical VZV strains at subnanomolar concentrations with high selectivity indices. nih.gov The antiviral activity of these compounds against VZV is dependent on their phosphorylation by the VZV-encoded thymidine (B127349) kinase. nih.govkuleuven.be Certain derivatives have also shown activity against thymidine kinase-deficient VZV strains, suggesting an alternative mechanism of action or a different phosphorylation pathway in these cases. nih.gov

Derivatives of furo[2,3-d]pyrimidin-2(3H)-one have also been evaluated for their activity against Human Cytomegalovirus (HCMV). acs.orgfigshare.comnih.govacs.org Some compounds have shown moderate to specific activity against HCMV. nih.govacs.orgresearchgate.net Interestingly, some Furo[2,3-d]pyrimidine nucleoside analogues act against HCMV through a non-nucleoside mechanism. nih.gov

Furthermore, certain Furo[2,3-d]pyrimidine derivatives have been found to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus (HCV). nih.govnih.govcrie.ru For instance, 3-(β-D-ribofuranosyl)-6-decyl-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one efficiently inhibited BVDV replication. nih.gov

VirusFuro[2,3-d]pyrimidine Derivative TypePotency (EC50)Mechanism of Action
Varicella-Zoster Virus (VZV)Bicyclic nucleoside analogues (e.g., Cf 1743)SubnanomolarPhosphorylation by VZV-encoded thymidine kinase.
Human Cytomegalovirus (HCMV)Furo[2,3-d]pyrimidin-2(3H)-one derivativesMicromolarNon-nucleoside mechanism for some analogues.
Bovine Viral Diarrhea Virus (BVDV)Ribonucleoside derivativesModerateInhibition of viral replication.

Interaction with Viral Enzymes (e.g., HCV RNA-dependent RNA Polymerase, HCV RNA Helicase/NTPase)

The antiviral activity of Furo[2,3-d]pyrimidine derivatives against RNA viruses like HCV is often mediated through the inhibition of key viral enzymes. medchemexpress.com The HCV NS5B RNA-dependent RNA polymerase (RdRp) is a primary target for many antiviral drugs due to its crucial role in viral replication. nih.govacs.orgresearchgate.netgoogle.com While some bicyclic nucleoside 5'-O-triphosphates derived from Furo[2,3-d]pyrimidines were found not to be substrates for HCV RdRp, the development of inhibitors targeting this enzyme remains an active area of research. nih.gov

Antimicrobial Action Mechanisms (e.g., DNA Gyrase Inhibition)

Beyond their antiviral and anticancer properties, Furo[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial potential. One of the proposed mechanisms for their antibacterial activity is the inhibition of DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have suggested that certain Furo[2,3-d]pyrimidine derivatives can bind to the active site of DNA gyrase, indicating their potential as a novel class of antibacterial agents. nih.gov

Other Enzymatic and Receptor Interactions (e.g., Ion Channel Modulation (Kv1.5), Sphingolipid Signaling Pathway Components)

The diverse biological activities of Furo[2,3-d]pyrimidine derivatives are further highlighted by their interactions with other cellular targets. Some derivatives have been found to modulate ion channels, such as the Kv1.5 potassium channel.

Additionally, certain Furo[2,3-d]pyrimidine hybrids have been shown to affect the sphingolipid signaling pathway. researchgate.netnih.govresearchgate.netirb.hr Specifically, the cytostatic effect of a pyrimidine-2,4-dione-1,2,3-triazole hybrid has been attributed to the abolishment of sphingolipid signaling mediated by acid ceramidase and sphingosine (B13886) kinase 1. researchgate.netnih.gov This indicates that interference with lipid-mediated signaling pathways is another mechanism through which these compounds can exert their anticancer effects. The furopyrimidine scaffold is also a key component in many reported cytotoxic agents due to its ability to optimize target interactions and improve pharmacological profiles. nih.gov Some derivatives have also shown potent inhibitory activity against PI3K/AKT dual inhibitors. nih.gov

Induction of Apoptosis and Cellular Signaling Pathways

Investigations into the molecular mechanisms of furo[2,3-d]pyrimidine derivatives have demonstrated their capacity to trigger apoptosis (programmed cell death) and interfere with crucial cellular signaling pathways that are often dysregulated in cancer. While specific research on the biological activity of Furo[2,3-d]pyrimidine-2-methanamine is limited in the reviewed scientific literature, studies on analogous furo[2,3-d]pyrimidine compounds provide significant insights into the pro-apoptotic and signaling modulation capabilities of this chemical class.

The induction of apoptosis by these derivatives often involves the modulation of key regulatory proteins within the cell's death machinery. For instance, a novel furo[2,3-d]pyrimidine-based chalcone (B49325) derivative, MMK-1931, when delivered via chitosomes, was found to significantly upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in a mouse model of Ehrlich ascites carcinoma. This alteration of the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

Further evidence of caspase activation comes from studies on furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrids. One such derivative, compound 8f, was shown to induce apoptosis by activating caspases 3 and 7. These "executioner" caspases are responsible for cleaving a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Molecular docking simulations have also suggested that the anticancer effects of these compounds are directly mediated by the activation of caspase-3.

In addition to the caspase cascade, furo[2,3-d]pyrimidine derivatives have been shown to influence the p53 tumor suppressor pathway. The MMK-1931-chitosome formulation enhanced the expression of p53 and the tumor suppressor PTEN, while concurrently reducing levels of cyclin D and the p53-negative regulator, MDM2. The stabilization and activation of p53 can lead to cell cycle arrest and the transcriptional activation of pro-apoptotic genes, including Bax.

The disruption of pro-survival signaling pathways is another key mechanism of action for this class of compounds. The PI3K/Akt signaling cascade, which is critical for cell survival and proliferation, has been identified as a target. A series of furo[2,3-d]pyrimidine derivatives were specifically designed as dual inhibitors of PI3K and Akt. Compound 10b from this series exhibited potent anticancer activity and was confirmed to induce apoptosis in breast cancer cells, with molecular modeling indicating a strong binding interaction within the active sites of PI3K and Akt-1. Other derivatives have been reported to inhibit the FAK/PI3K/Akt signaling pathway, resulting in the downregulation of key survival proteins like cyclin D1 and Bcl-2.

Beyond direct apoptosis induction, some furo[2,3-d]pyrimidine derivatives also exert their anticancer effects by halting the cell cycle. For example, compound 8f was observed to arrest HT1080 cells in the S phase and A549 cells in the G1/M phase of the cell cycle. Another derivative was found to induce cell cycle arrest in the G0/G1 phase in a breast cancer cell line.

The following tables provide a summary of the reported cytotoxic activities and the observed effects on key proteins involved in apoptosis and cellular signaling for various furo[2,3-d]pyrimidine derivatives.

Table 1: Cytotoxic Activity of Selected Furo[2,3-d]pyrimidine Derivatives

Compound/Derivative Cell Line(s) Reported Activity (IC₅₀ / GI₅₀ in µM)
Furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid (8f) HT1080, A549 13.89 - 19.43
Halogenated furo[2,3-d]pyrimidine chalcone (5d) NCI 59 cell line panel Mean GI₅₀: 2.41
Halogenated furo[2,3-d]pyrimidine chalcone (5e) NCI 59 cell line panel Mean GI₅₀: 1.23
Furo[2,3-d]pyrimidine derivative (VIa) Resistant MCF-7 1.20 ± 0.21
Furo[2,3-d]pyrimidine derivative (VIb) Resistant MCF-7 1.90 ± 0.32
Furo[2,3-d]pyrimidine derivative (10b) 38 cancer cell lines GI₅₀ range: 0.91 - 16.7

Table 2: Effects of Furo[2,3-d]pyrimidine Derivatives on Apoptotic and Signaling Proteins

Compound/Derivative Protein/Pathway Affected Observed Effect Cell Line/Model
MMK-1931-Chitosomes Bax, Caspase-9, p53, PTEN Upregulation Ehrlich ascites carcinoma
MMK-1931-Chitosomes Bcl-2, Cyclin D, MDM2 Downregulation Ehrlich ascites carcinoma
Furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid (8f) Caspase-3/7 Activation HT1080, A549
Furo[2,3-d]pyrimidine derivative (10b) PI3K/Akt Inhibition Breast cancer cells
Furo[2,3-d]pyrimidine derivatives (14a, 14b) FAK/PI3K/Akt pathway Inhibition PANC-1

Computational Chemistry and Molecular Modeling in Furo 2,3 D Pyrimidine Research

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of biological targets to design and optimize ligands. nih.gov This approach is fundamental in developing specific and potent inhibitors based on the furo[2,3-d]pyrimidine (B11772683) scaffold.

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For furo[2,3-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research has shown that these compounds can be effectively docked into the active sites of several key enzymes implicated in cancer and other diseases. For instance, novel furo[2,3-d]pyrimidine derivatives have been evaluated as dual inhibitors of PI3K/AKT. rsc.orgnih.gov Molecular docking simulations revealed that these compounds fit well within the binding sites of PI3K and AKT-1, forming crucial interactions with key amino acid residues. rsc.orgnih.gov Similarly, docking analyses have been performed on furo[2,3-d]pyrimidine-based compounds targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), providing insights into their binding modes. core.ac.uk Other studies have investigated the interactions of related pyrimidine (B1678525) derivatives with targets like DNA gyrase and the SARS-CoV-2 main protease. mdpi.comnih.gov

The primary goal of these simulations is to identify the most stable binding poses and to quantify the strength of the interaction, often expressed as a binding energy or docking score. These scores help in ranking potential drug candidates for further experimental validation. nih.gov

Table 1: Examples of Molecular Docking Studies on Furo[2,3-d]pyrimidine Derivatives

Compound ClassTarget ProteinKey Findings
Furo[2,3-d]pyrimidine-thiadiazole hybridsPI3Kα/β, AKT-1Compound 10b showed an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov
Furochromeno[2,3-d]pyrimidin-amine derivativesDNA-gyrase (PDB: 1HNJ)Compounds 19a,b and 20a,b showed significant binding interactions, correlating with their antimicrobial activity. mdpi.com
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-aminesVarious cancer targetsDocking analysis was performed for the most active compounds to understand structure-activity relationships. nih.gov
Benzo mdpi.comnih.govthieno[2,3-d]pyrimidine (B153573) antifolatesThymidylate Synthase (TS)Molecular modeling revealed that the compounds bind to TS in a manner similar to known inhibitors. core.ac.uk

When the experimental three-dimensional structure of a target protein is not available in databases like the Protein Data Bank (PDB), homology modeling can be employed to build a reliable 3D model. nih.govinsilicodesign.com This method constructs a model of the "target" protein sequence based on its alignment to one or more known "template" structures of homologous proteins. semanticscholar.org The quality and reliability of the resulting model are highly dependent on the degree of sequence identity between the target and the template. plos.org

The process involves several key steps:

Template Identification: Searching sequence databases to find suitable template proteins with known structures. semanticscholar.org

Sequence Alignment: Aligning the target sequence with the template sequence(s). semanticscholar.org

Model Building: Constructing the 3D model of the target based on the template's structure. semanticscholar.org

Model Refinement and Validation: Optimizing the model and assessing its quality using tools like Ramachandran plots to ensure its stereochemical integrity. nih.govamegroups.org

For furo[2,3-d]pyrimidine research, homology modeling is crucial for enabling structure-based design efforts against novel or less-studied protein targets for which no crystal structure exists. nih.gov Once a high-quality model of the target is generated, it can be used for ligand-protein docking simulations to screen for and design new furo[2,3-d]pyrimidine-based inhibitors. amegroups.org

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular properties, and reactivity of compounds. researchgate.netunipd.it These calculations provide valuable information that complements experimental findings.

For pyrimidine derivatives, quantum chemical methods are used to calculate a range of molecular properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity and the ability of a molecule to donate or accept electrons.

Energy Gap (ΔE): The difference between HOMO and LUMO energies, which relates to the chemical stability of the molecule.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. unipd.it

Other Molecular Descriptors: Properties such as ionization potential, chemical hardness, softness, electronegativity, and dipole moment can also be calculated to better understand the molecule's behavior. researchgate.net

Theoretical studies have also been employed to elucidate the reaction mechanisms for the synthesis of related pyrido[2,3-d]pyrimidines, detailing the energetics of steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov These computational insights are vital for optimizing synthetic routes and understanding the inherent reactivity of the furo[2,3-d]pyrimidine core.

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of binding conformations, the flexibility of the protein, and the role of solvent molecules.

Starting from a docked pose obtained from SBDD, an MD simulation can assess the stability of the predicted interactions. For example, MD simulations were performed on a potent furo[2,3-d]pyrimidine derivative (compound 10b) to confirm its stable binding within the active sites of PI3K and AKT-1. rsc.orgnih.gov These simulations, often run for nanoseconds, track the trajectory of the complex, ensuring that the key hydrogen bonds and hydrophobic interactions observed in docking are maintained over time. rsc.orgmdpi.com

MD simulations are also crucial for refining homology models of proteins, allowing the modeled structure to relax into a more energetically favorable and realistic conformation within a simulated biological environment (e.g., in water and a lipid membrane) before being used for docking studies. plos.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Furo[2,3-d]pyrimidine Libraries

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govopenbioinformaticsjournal.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for a library of furo[2,3-d]pyrimidine compounds. openbioinformaticsjournal.comuran.ua Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

For instance, a QSAR study on furo[2,3-d]pyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully developed both MLR and ANN models with good predictive power. nih.gov Another study focused on pyrimidine and furo[2,3-d]pyrimidine derivatives active against cervical cancer cell lines. mdpi.com

Table 2: Representative QSAR Model for Furo[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

Model TypeR² (Correlation Coefficient)Q² (Cross-validated R²)RMSE (Root Mean Square Error)
MLR0.889Higher than MLRLower than MLR
ANN0.998Higher than MLRLower than MLR
Data adapted from a study on VEGFR-2 inhibitors, highlighting the statistical validation of the models. nih.gov

These models are valuable for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and guiding the optimization of lead compounds. mdpi.com

In Silico Screening and Virtual Ligand Discovery

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biotech-asia.org This method is significantly faster and more cost-effective than experimental high-throughput screening.

Virtual screening campaigns for furo[2,3-d]pyrimidine-like scaffolds can be conducted using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to find others in a database with similar properties (e.g., 2D similarity, pharmacophore matching).

Structure-Based Virtual Screening: This involves docking large numbers of compounds from a virtual library into the 3D structure of the target protein and ranking them based on their predicted binding affinity or docking score.

This strategy has been successfully applied to related heterocyclic systems like thienopyrimidines and furopyridines to identify novel potent inhibitors. mdpi.comacs.org For example, in silico screening of thieno[2,3-d]pyrimidine derivatives helped identify potent cytotoxic agents against the HepG-2 cancer cell line. mdpi.com The top-ranked "hit" compounds from a virtual screen are then selected for experimental testing, streamlining the discovery of new lead molecules with the desired furo[2,3-d]pyrimidine core.

Preclinical Evaluation of Furo 2,3 D Pyrimidine 2 Methanamine and Its Derivatives

In Vitro Anti-proliferative and Cytostatic Activities in Cancer Cell Lines

Derivatives of furo[2,3-d]pyrimidine (B11772683) have demonstrated significant anti-proliferative and cytostatic effects across a wide range of human cancer cell lines. These compounds are often designed to inhibit specific cellular targets crucial for cancer cell growth and survival. nih.gov

One study detailed the synthesis and evaluation of sixteen 1,3,4-thiadiazole-furopyrimidine hybrids. rsc.orgnih.gov Among these, compound 10b emerged as a particularly potent agent. It was assessed against a panel of 60 human cancer cell lines and showed remarkable anticancer activity, with GI₅₀ (50% growth inhibition) values ranging from 0.91 to 16.7 μM. rsc.orgnih.gov Furthermore, it exhibited strong cytostatic action against 38 of these cell lines, with TGI (total growth inhibition) values between 2.32 and 15.0 μM. rsc.orgnih.gov This compound was especially effective against the HS 578T breast cancer cell line, recording a GI₅₀ of 1.51 μM and a TGI of 4.96 μM. rsc.orgnih.gov The mechanism of action for compound 10b was identified as dual inhibition of PI3Kα/β and AKT enzymes, with IC₅₀ values of 0.175, 0.071, and 0.411 μM, respectively. rsc.orgnih.gov This inhibition leads to cell cycle arrest at the G0–G1 phase and induces apoptosis. nih.gov

Other furo[2,3-d]pyrimidine derivatives, VIa and VIb , also showed potent anti-proliferative activity against the NCI 59 cell line panel, with mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively. nih.gov In another study, furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 8f displayed moderate cytotoxicity against several cell lines, including fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A549), with IC₅₀ values in the range of 13.89 to 19.43 µM. nih.gov

Further research into halogenated furo[2,3-d]pyrimidines found that compounds 8c, 8e, 10b, and 10c were potent against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines, with IC₅₀ values ranging from 7.37 to 13.72 μM. researchgate.net Additionally, furanopyrimidine derivatives designed as third-generation EGFR inhibitors, such as compounds 49 and 52 , showed potent antiproliferative activity against BaF3 cells expressing the EGFRL858R/T790M mutant, with CC₅₀ values of 26 nM and 20 nM, respectively. acs.orgnih.gov

Table 1: In Vitro Anti-proliferative and Cytostatic Activity of Selected Furo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell Line(s)Activity MetricValue (µM)Citation(s)
10b 38 Human Cancer Cell LinesGI₅₀0.91 - 16.7 rsc.orgnih.gov
TGI2.32 - 15.0 rsc.orgnih.gov
HS 578T (Breast)GI₅₀1.51 rsc.orgnih.gov
HS 578T (Breast)TGI4.96 rsc.orgnih.gov
VIa NCI 59 Cell Line PanelGI₅₀2.41 nih.gov
VIb NCI 59 Cell Line PanelGI₅₀1.23 nih.gov
8f HT-1080, MCF-7, MDA-MB-231, A549IC₅₀13.89 - 19.43 nih.gov
8c, 8e, 10b, 10c HeLa, HT-29IC₅₀7.37 - 13.72 researchgate.net
49 BaF3 (EGFRL858R/T790M)CC₅₀0.026 acs.orgnih.gov
52 BaF3 (EGFRL858R/T790M)CC₅₀0.020 acs.orgnih.gov

In Vitro Angiogenesis Inhibition Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. researchgate.netmdpi.com Furo[2,3-d]pyrimidine derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors.

In a study focused on developing novel VEGFR-2 inhibitors, a series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives were synthesized. researchgate.net These compounds were tested for their ability to inhibit the VEGFR-2 kinase enzyme in vitro. researchgate.net Several compounds demonstrated highly potent, dose-dependent inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range. researchgate.net

A key assay in this area involves measuring the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are essential for forming the lining of blood vessels. researchgate.net The furo[2,3-d]pyrimidine-based derivative 15b showed the strongest inhibition of HUVEC proliferation, achieving 99.5% inhibition at a concentration of 10 μM. researchgate.net This potent anti-proliferative effect on endothelial cells underscores the anti-angiogenic potential of this class of compounds.

In Vitro Antimicrobial Spectrum and Potency

Beyond their anticancer properties, furo[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activity. Fused pyrimidine (B1678525) systems are known to exhibit a range of pharmacological effects, including bactericidal and fungicidal properties. nih.govsrce.hr

Research into new furochromeno[2,3-d]pyrimidinone and pyrimidine-thione derivatives involved testing their in vitro antimicrobial activity against a variety of bacterial and fungal strains. nih.gov Some of the synthesized compounds demonstrated high antimicrobial efficacy, with minimum inhibitory concentration (MIC) values comparable to the standard antibiotic cefotaxime (B1668864) sodium (1–4 μmol/mL). nih.gov Another study reported the synthesis and testing of several furo[3,2-e]imidazo[1,2-c]pyrimidine and furo[2,3-d]pyrimidine compounds for antimicrobial activity. srce.hr The general structure of furo[3,2-d]pyrimidines has been noted for exhibiting significant antimicrobial properties against various pathogens.

In Vitro Antiviral Efficacy against Specific Viral Strains

The structural versatility of the furo[2,3-d]pyrimidine scaffold has also led to its exploration in the development of antiviral agents. nih.gov A novel series of hybrid derivatives combining furo[2,3-d]pyrimidine with 1,3,4-oxadiazole (B1194373) was synthesized and evaluated for antiviral and anticancer activities. nih.gov

The antiviral screening of these compounds revealed significant efficacy against herpesviruses. Specifically, compounds 9a-c showed broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV), with EC₅₀ (50% effective concentration) values in the low micromolar range. nih.gov Notably, compound 9b was found to be up to three times more potent than the commonly used antiviral drug acyclovir (B1169) against thymidine (B127349) kinase-deficient strains of VZV, indicating its potential to combat resistant viral infections. nih.gov Importantly, this compound was not cytostatic at its effective concentrations, with a CC₅₀ (50% cytotoxic concentration) greater than 100 µM, resulting in a favorable selectivity index. nih.gov

In Vivo Efficacy Studies in Xenograft Models

The promising in vitro results for furo[2,3-d]pyrimidine derivatives have been validated in preclinical in vivo models. Xenograft studies, where human tumor cells are implanted into immunocompromised mice, are a critical step in evaluating the real-world potential of anticancer compounds.

A highly optimized furanopyrimidine derivative, compound 52 , was developed as an oral, third-generation EGFR inhibitor. acs.orgnih.gov Its in vivo efficacy was tested in two different mouse xenograft models. In a model using BaF3 cells transfected with the drug-resistant EGFRL858R/T790M mutant, oral administration of compound 52 resulted in a tumor growth inhibition (TGI) of 74.9%. acs.orgnih.gov The compound showed even greater efficacy in a xenograft model using H1975 lung cancer cells, which also harbor the EGFRL858R/T790M mutation, achieving a remarkable TGI of 97.5%. acs.orgnih.gov

In a separate study, a related furo[2,3-d]pyrimidine derivative, compound 1 , was shown to have in vivo efficacy in a renal cancer xenograft model (A498). researchgate.net These findings confirm that the potent in vitro activity of these compounds can translate into significant antitumor effects in live animal models.

Table 2: In Vivo Efficacy of Furo[2,3-d]pyrimidine Derivatives in Xenograft Models

CompoundXenograft ModelOutcomeCitation(s)
52 BaF3 (EGFRL858R/T790M)74.9% Tumor Growth Inhibition (TGI) acs.orgnih.gov
52 H1975 (Lung Cancer)97.5% Tumor Growth Inhibition (TGI) acs.orgnih.gov
1 A498 (Renal Cancer)Demonstrated in vivo efficacy researchgate.net

Investigations into Overcoming Multidrug Resistance in Preclinical Models

A major challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of drugs. core.ac.uk Similarly, resistance to antiviral medications is a growing concern. Furo[2,3-d]pyrimidine derivatives have been specifically investigated for their ability to overcome these resistance mechanisms.

In oncology, the development of third-generation EGFR inhibitors based on the furanopyrimidine scaffold was driven by the need to overcome resistance to earlier drugs caused by the T790M "gatekeeper" mutation in non-small cell lung cancer. acs.orgnih.gov The success of compound 52 in H1975 and BaF3-EGFRL858R/T790M xenograft models is a direct demonstration of this capability. acs.orgnih.gov Furthermore, furo[2,3-d]pyrimidine derivatives VIa and VIb showed significant cytotoxic activity against a doxorubicin-resistant MCF-7 breast cancer cell line, proving more effective than the conventional drug. nih.gov

In the antiviral domain, resistance often emerges from mutations in viral enzymes. For example, some strains of VZV become resistant to acyclovir due to mutations in the viral thymidine kinase enzyme. The furo[2,3-d]pyrimidine-oxadiazole hybrid 9b was found to be more potent than acyclovir against these thymidine kinase-deficient VZV strains, highlighting its potential to treat resistant viral infections. nih.gov These studies collectively indicate that the furo[2,3-d]pyrimidine scaffold is a promising platform for developing agents that can effectively circumvent established drug resistance mechanisms in both cancer and virology.

Future Directions and Therapeutic Potential of Furo 2,3 D Pyrimidine 2 Methanamine Derivatives

Development of Multi-Targeting Furo[2,3-d]pyrimidine (B11772683) Agents

The complexity and heterogeneity of diseases like cancer often necessitate therapeutic strategies that can simultaneously modulate multiple biological targets. researchgate.net Furo[2,3-d]pyrimidine derivatives are well-suited for the design of multi-targeting agents due to their structural versatility, which allows for the incorporation of various pharmacophoric groups to interact with different enzyme active sites. researchgate.net

Researchers have successfully designed and synthesized furo[2,3-d]pyrimidine derivatives with dual inhibitory activity against key signaling proteins. For instance, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinases. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly impact their inhibitory activity. nih.gov Similarly, coumarin–furo[2,3-d]pyrimidone hybrid molecules have been synthesized and shown to exhibit multi-targeted inhibitory effects, including the inhibition of EGFR. nih.gov

Another promising approach involves the development of dual inhibitors of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway, which is frequently dysregulated in cancer. nih.govrsc.org By combining the furo[2,3-d]pyrimidine scaffold with other pharmacophores, such as 1,3,4-thiadiazole (B1197879), researchers have created potent PI3K/AKT dual inhibitors. nih.govrsc.org

The development of multi-target agents extends to other important cancer-related targets as well. Furo[2,3-d]pyrimidine derivatives have been explored as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and EGFR, as well as inhibitors of both tubulin polymerization and receptor tyrosine kinases (RTKs). researchgate.netresearchgate.net These multi-targeting strategies hold the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net

Exploration of Furo[2,3-d]pyrimidine as a Purine (B94841) Mimetic

The structural similarity of the furo[2,3-d]pyrimidine core to endogenous purines makes it an excellent purine mimetic. researchgate.netresearchgate.net This bioisosteric relationship allows these compounds to interact with and inhibit the function of purine-binding proteins, such as kinases, which play crucial roles in cellular signaling pathways. researchgate.netbohrium.com

Numerous studies have demonstrated the potential of furo[2,3-d]pyrimidine derivatives to inhibit a wide range of protein kinases. researchgate.net These include, but are not limited to, EGFR, HER2, VEGFR-2, PI3K, AKT, Aurora kinases, and c-Met. researchgate.netnih.govnih.govimtm.cz The ability of the furo[2,3-d]pyrimidine scaffold to act as a hinge-binding motif is a key factor in its kinase inhibitory activity. imtm.cz

The exploration of furo[2,3-d]pyrimidines as purine mimetics has also led to the development of potent antifolates. By designing furo[2,3-d]pyrimidine analogues that mimic folic acid, researchers have created compounds with significant antitumor activity in vitro. acs.org

Novel Synthetic Routes for Diverse Furo[2,3-d]pyrimidine Scaffolds

The generation of diverse libraries of furo[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies and drug discovery programs relies on the development of efficient and versatile synthetic methodologies. researchgate.net

Several synthetic strategies have been reported for the construction of the furo[2,3-d]pyrimidine ring system. researchgate.net A common approach involves the condensation of a substituted furan (B31954) precursor with a pyrimidine (B1678525) building block. For example, one method starts with the reaction of an α-chloromethyl ketone with 2,6-diamino-pyrimidin-4-one to afford the furo[2,3-d]pyrimidine core. acs.org Another route involves the thermal cyclocondensation of a suitable precursor with formic acid and acetic anhydride. rsc.org

More recently, one-pot, multi-component reactions have emerged as a green and efficient method for the synthesis of novel furo[2,3-d]pyrimidines. nih.gov For instance, a three-component reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides has been developed to produce a range of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov

The development of novel synthetic routes also focuses on the introduction of diverse substituents at various positions of the furo[2,3-d]pyrimidine scaffold to explore a wider chemical space and optimize biological activity. rsc.org This includes the synthesis of hybrid molecules incorporating other heterocyclic systems like 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373). nih.govnih.gov

Integration of Advanced Computational Methods in Furo[2,3-d]pyrimidine Drug Discovery

Advanced computational methods play an increasingly vital role in modern drug discovery, accelerating the design and optimization of new therapeutic agents while reducing costs. nih.gov In the context of furo[2,3-d]pyrimidine research, computational tools are extensively used for various purposes.

Molecular docking studies are routinely employed to predict the binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of their target proteins. nih.govnih.govnih.gov This information is crucial for understanding the molecular basis of their inhibitory activity and for guiding the rational design of more potent and selective inhibitors. For example, docking studies have been used to elucidate the binding interactions of furo[2,3-d]pyrimidine-based inhibitors with EGFR, PI3K, AKT, and the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.govnih.govnih.govwindows.net

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are other valuable computational techniques. bohrium.com These methods help to identify the key structural features required for biological activity and to develop predictive models that can be used to screen virtual libraries of compounds. bohrium.commdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to assess the drug-likeness and potential pharmacokinetic properties of newly designed furo[2,3-d]pyrimidine derivatives at an early stage of the drug discovery process. nih.govmdpi.com

Potential in Combination Chemotherapy Strategies

Combination chemotherapy, the use of multiple anticancer drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. This approach can lead to synergistic effects, overcome drug resistance, and reduce toxic side effects. Furo[2,3-d]pyrimidine derivatives, with their diverse biological activities, are promising candidates for inclusion in combination chemotherapy regimens.

The ability of certain furo[2,3-d]pyrimidine derivatives to inhibit key signaling pathways, such as the PI3K/AKT and EGFR pathways, makes them attractive partners for conventional cytotoxic agents. nih.govnih.gov For instance, a furo[2,3-d]pyrimidine-based chalcone (B49325) derivative, MMK-1931, loaded into chitosomes, has shown antitumor efficacy comparable to the standard chemotherapeutic drug cisplatin (B142131) in an animal model. nih.govtandfonline.com This suggests its potential as a safer and more patient-friendly alternative or as part of a combination therapy. nih.gov

Moreover, the development of multi-targeting furo[2,3-d]pyrimidine agents that can simultaneously hit multiple cancer-related targets could in itself be considered a form of "internal" combination therapy. researchgate.net By inhibiting multiple pathways involved in tumor growth and survival, these compounds may offer a more robust and durable therapeutic response.

The potential for furo[2,3-d]pyrimidine derivatives to be used in combination with other targeted therapies is also an area of active investigation. For example, combining a furo[2,3-d]pyrimidine-based inhibitor of a specific kinase with an inhibitor of a different but complementary pathway could lead to enhanced antitumor activity.

Q & A

Q. What are the standard synthetic routes for preparing furo[2,3-d]pyrimidine-2-methanamine derivatives?

Furo[2,3-d]pyrimidine derivatives are typically synthesized via multi-step routes involving cyclization, coupling reactions, and functional group modifications. For example:

  • Sonogashira coupling : Brominated intermediates react with (trimethylsilyl)acetylene, followed by desilylation and cyclization .
  • Hydrogenation : Pd/C-catalyzed hydrogenation under high pressure (50–55 psi) is used to reduce intermediates, yielding products with specific stereochemistry .
  • Multicomponent synthesis : Substituted furo[2,3-d]pyrimidines can be synthesized using indium-catalyzed reactions, enabling efficient heterocyclic ring formation .
    Key solvents include methanol, dimethyl sulfoxide (DMSO), and dichloromethane, with purification via column chromatography or recrystallization .

Q. How are furo[2,3-d]pyrimidine derivatives characterized structurally?

  • 1H NMR spectroscopy : Chemical shifts (δ values) for protons adjacent to the furan and pyrimidine rings are diagnostic. For example, methyl groups at the 5-position exhibit distinct singlet peaks near δ 2.1–2.3 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry and binding modes in enzyme complexes (e.g., VEGFR2 inhibitors) .
  • Elemental analysis : Validates carbon, hydrogen, and nitrogen content (e.g., theoretical vs. experimental %C deviation <0.5%) .

Q. What are the primary biological targets of furo[2,3-d]pyrimidine derivatives?

  • Dihydrofolate reductase (DHFR) : Selective inhibition of Pneumocystis carinii DHFR over mammalian isoforms, critical for antifolate drug development .
  • Kinases (VEGFR2, Tie-2, PDGFR-β) : Dual inhibitors with IC50 values <3 nM, validated via enzyme assays and crystallography .

Advanced Research Questions

Q. How can selectivity for pathogenic vs. mammalian enzymes be optimized in furo[2,3-d]pyrimidine-based antifolates?

  • Molecular modeling : Align compounds with P. carinii DHFR active-site residues (e.g., Leu 22, Phe 34) that differ from mammalian homologs .
  • Substituent engineering : Introducing 5-chloromethyl or 4-amino groups enhances steric and electronic complementarity, improving selectivity by >10-fold .

Q. How to resolve contradictions between NMR data and computational docking results?

  • Conformational analysis : 1H NMR studies reveal dominant solution-phase conformations (e.g., horizontal vs. vertical aniline group orientations in kinase inhibitors) .
  • Free-energy calculations : Compare docking poses (e.g., vertical pose ΔG ≈ 2 kcal/mol higher than horizontal) to prioritize biologically relevant conformers .

Q. What computational methods predict the activity of furo[2,3-d]pyrimidine derivatives?

  • Docking studies : Use VEGFR2 (PDB: 1YWN) or homology models (e.g., PDGFR-β) to assess binding modes and key interactions (e.g., π-stacking with Phe 1047) .
  • DFT calculations : Evaluate charge distribution and H-bonding potential of substituents (e.g., methoxy groups at the 4-position enhance solubility and affinity) .

Q. What challenges arise in multi-step syntheses of substituted derivatives?

  • Intermediate stability : Brominated precursors (e.g., 5-bromouracyl intermediates) require anhydrous conditions to prevent hydrolysis .
  • Regioselectivity : Cyclization steps may yield regioisomers; TLC monitoring (Rf values: 0.3–0.5 in ethyl acetate/hexane) ensures purity .

Q. How do structural modifications impact receptor binding kinetics?

  • X-ray crystallography : Substituents at the 5-position (e.g., diarylurea groups) form hydrogen bonds with VEGFR2’s hinge region (Asp 1046), reducing Kd by 50% .
  • Kinetic assays : Time-resolved fluorescence shows that 2-methanamine derivatives exhibit slower dissociation rates (t1/2 > 30 min) compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.